The Chemical Architecture and Biological Function of Agrocinopine A: A Technical Guide
The Chemical Architecture and Biological Function of Agrocinopine A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agrocinopine A, a phosphorylated sugar opine, plays a pivotal role in the intricate relationship between the phytopathogen Agrobacterium tumefaciens and its host plants. Synthesized within the crown gall tumors induced by the bacterium, this molecule serves as a specific nutrient source and a signaling molecule, orchestrating the transfer of the tumor-inducing (Ti) plasmid. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of agrocinopine A, with a focus on its mechanism of action and the experimental methodologies used for its study.
Chemical Structure and Physicochemical Properties
Agrocinopine A is a non-nitrogenous opine characterized as a phosphodiester of sucrose (B13894) and L-arabinose.[1][2][3] The phosphodiester bond links the 2-hydroxyl group of L-arabinose to the 4-hydroxyl group of the fructose (B13574) moiety within the sucrose molecule.[1][2][3] This unique structural feature is central to its biological recognition and function.
Quantitative Data Summary
The key physicochemical properties of agrocinopine A are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₃₁O₁₈P | [3] |
| Molecular Weight | 554.4 g/mol | [4] |
| Observed m/z ([M-H]⁻) | 553.1177 | [3] |
| Calculated m/z ([M-H]⁻) | 553.1175 | [3] |
Spectroscopic and Spectrometric Characterization
The definitive structure of agrocinopine A has been elucidated and confirmed through a combination of advanced spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H), Carbon-13 (¹³C), and Phosphorus-31 (³¹P) NMR spectroscopy have been instrumental in establishing the connectivity and stereochemistry of agrocinopine A.[1][5][6][7] One-dimensional and two-dimensional NMR experiments have provided detailed assignments of all proton and carbon signals, confirming the trisaccharide structure and the precise location of the phosphodiester linkage.[1][5]
Mass Spectrometry (MS)
High-resolution electrospray ionization mass spectrometry (ESI-MS) has been employed to determine the exact molecular formula of agrocinopine A.[3] Tandem mass spectrometry (MS/MS) analysis has further corroborated the structure by identifying characteristic fragment ions. Key fragments observed include those corresponding to (4-O-phospho-β-D-fructofuranosyl)-D-glucopyranoside (m/z = 421), L-arabinose-2-phosphate (m/z = 229), and dehydrated L-arabinose-2-phosphate (m/z = 221).[3]
Biological Function and Signaling Pathway
Agrocinopine A is a key molecule in the pathogenesis of crown gall disease. It is synthesized in the plant tumor cells by enzymes encoded on the T-DNA, a segment of the bacterial Ti plasmid that is transferred to the plant genome.[2][8]
Role as an Opine
As an opine, agrocinopine A serves as a specific carbon, nitrogen, and phosphorus source for Agrobacterium strains that harbor the corresponding catabolic genes on their Ti plasmid.[2][3] This provides a competitive advantage to the pathogenic bacteria within the tumor environment.
Induction of Ti Plasmid Conjugation and Agrocin 84 Uptake
A crucial function of agrocinopine A is its role as a signaling molecule that induces the conjugal transfer of the Ti plasmid between agrobacteria.[8] This process enhances the dissemination of virulence genes within the bacterial population.
Furthermore, agrocinopine A facilitates the uptake of the antibiotic agrocin 84, a "Trojan horse" molecule that mimics agrocinopine A to gain entry into susceptible pathogenic strains.[6][8][9][10]
The Agrocinopine A Uptake and Catabolism Pathway
The uptake and catabolism of agrocinopine A in A. tumefaciens is mediated by the acc operon located on the Ti plasmid.[11][12][13]
As depicted in Figure 1, extracellular agrocinopine A is first bound by the periplasmic binding protein AccA. This complex then interacts with the AccBCDE ABC transporter, which actively transports agrocinopine A across the inner membrane into the cytoplasm. Once inside, the phosphodiesterase AccF cleaves agrocinopine A into sucrose and L-arabinose-2-phosphate. Agrocinopine A also acts as an inducer by inactivating the AccR repressor, leading to the derepression and transcription of the acc operon.
Experimental Protocols
The following sections outline the general methodologies for the isolation, characterization, and biological analysis of agrocinopine A, based on published literature.
Isolation and Purification of Agrocinopine A
Objective: To isolate and purify agrocinopine A from crown gall tumors.
Protocol Outline:
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Tumor Homogenization: Excise fresh crown gall tumors from an infected host plant (e.g., sunflower, tomato). Homogenize the tissue in a suitable buffer (e.g., 80% ethanol).
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Clarification: Centrifuge the homogenate to pellet cellular debris. Collect the supernatant.
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Solvent Partitioning: Perform a series of solvent extractions (e.g., with chloroform) to remove lipids and other nonpolar compounds.
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Ion-Exchange Chromatography: Apply the aqueous extract to an anion-exchange column (e.g., Dowex 1-formate). Elute with a gradient of formic acid to separate phosphorylated compounds.
-
High-Voltage Paper Electrophoresis (HVPE): Further purify the fractions containing agrocinopine A using HVPE. Monitor the separation using a phosphate-specific stain or by bioassay.[3]
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Final Purification: If necessary, perform a final purification step using techniques such as gel filtration chromatography.
Structural Characterization Workflow
Objective: To confirm the chemical structure of purified agrocinopine A.
Agrocin 84 Bioassay
Objective: To assess the biological activity of agrocinopine A by its ability to enhance the inhibitory effect of agrocin 84.
Protocol Outline:
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Indicator Strain Preparation: Prepare a lawn of an Agrobacterium strain that is sensitive to agrocin 84 but contains a Ti plasmid with the acc operon (e.g., A. tumefaciens C58).
-
Agrocin 84 Application: Apply a known amount of agrocin 84 to the center of the bacterial lawn.
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Agrocinopine A Application: Apply the test sample containing agrocinopine A in proximity to the agrocin 84 application site.
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Incubation: Incubate the plates under appropriate conditions to allow for bacterial growth.
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Observation: A positive result is indicated by an enhanced zone of growth inhibition around the agrocin 84 application site in the presence of agrocinopine A, due to the induced uptake of the antibiotic.[2]
Conclusion
Agrocinopine A is a fascinating molecule that exemplifies the sophisticated chemical communication occurring between bacteria and their plant hosts. Its unique chemical structure is intricately linked to its biological function as both a nutrient and a signaling molecule. The experimental methodologies detailed herein provide a framework for the continued investigation of this and other opines, which may offer insights for the development of novel antimicrobial strategies and tools for genetic engineering.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Agrocinopine A, a tumor-inducing plasmid-coded enzyme product, is a phosphodiester of sucrose and L-arabinose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. pnas.org [pnas.org]
- 9. Agrobacterium tumefaciens: a Transformative Agent for Fundamental Insights into Host-Microbe Interactions, Genome Biology, Chemical Signaling, and Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bases of biocontrol: Sequence predicts synthesis and mode of action of agrocin 84, the Trojan Horse antibiotic that controls crown gall - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization and mapping of the agrocinopine-agrocin 84 locus on the nopaline Ti plasmid pTiC58 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of the acc operon from the nopaline-type Ti plasmid pTiC58, which encodes utilization of agrocinopines A and B and susceptibility to agrocin 84 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genetic analysis of the agrocinopine catabolic region of Agrobacterium tumefaciens Ti plasmid pTiC58, which encodes genes required for opine and agrocin 84 transport - PubMed [pubmed.ncbi.nlm.nih.gov]
